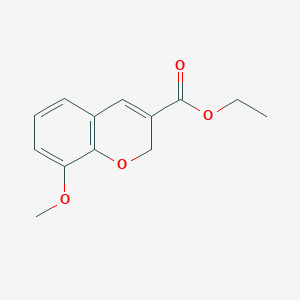

ethyl 8-methoxy-2H-chromene-3-carboxylate

Description

Significance of the Chromene Scaffold in Organic Chemistry and Related Fields

The chromene scaffold, also known as benzopyran, is a bicyclic heterocyclic compound resulting from the fusion of a benzene (B151609) ring and a pyran ring. algoreducation.comresearchgate.netontosight.ai This structural motif is of paramount importance in organic chemistry and is a fundamental component of numerous natural products, including alkaloids, flavonoids, tocopherols, and anthocyanins. researchgate.netnih.govresearchgate.net The inherent chemical stability and reactivity of the benzopyran ring make it a versatile building block in synthetic chemistry. algoreducation.com

The significance of the chromene scaffold extends profoundly into medicinal chemistry and drug discovery. researchgate.netnih.goveurekaselect.com Its derivatives exhibit a vast array of biological activities, which has spurred extensive research into developing novel therapeutic agents. nih.govorientjchem.org The lipophilic nature of the chromene nucleus facilitates membrane permeability, a desirable characteristic for drug candidates. researchgate.net Furthermore, the structural versatility of the chromene ring allows for modifications that can significantly enhance pharmacological activity. nih.gov

Chromene derivatives have demonstrated a wide spectrum of pharmacological properties, including:

Anticancer ontosight.ainih.govorientjchem.org

Antimicrobial researchgate.netnih.gov

Anti-inflammatory ontosight.ainih.gov

Antioxidant ontosight.aimdpi.com

Antiviral nih.govresearchgate.net

Anticoagulant researchgate.neteurekaselect.com

Antidiabetic nih.gov

The low toxicity associated with many chromene derivatives, combined with their cost-effectiveness in synthesis, further underscores their importance in the development of new pharmaceuticals. researchgate.netnih.gov

Overview of Benzopyran Derivatives and their Broad Applications

Benzopyran derivatives are a diverse class of organic compounds that share the common structural feature of the benzopyran ring system. algoreducation.comnih.gov This class includes prominent natural product families such as coumarins, flavonoids, and tocopherols, all of which have significant biological and commercial applications. algoreducation.comresearchgate.net The specific arrangement of substituents and the oxidation state of the pyran ring give rise to a wide variety of benzopyran derivatives with distinct properties. algoreducation.com

The applications of benzopyran derivatives are extensive and span multiple fields:

Table 1: Applications of Benzopyran Derivatives

| Field | Application |

|---|---|

| Medicinal Chemistry | Development of drugs for treating cancer, inflammation, bacterial and viral infections, diabetes, and neurodegenerative diseases. nih.govtandfonline.comresearchgate.net |

| Agriculture | Synthesis of pesticides and herbicides. eurekaselect.com |

| Materials Science | Used in the development of dyes, pigments, and fluorescent probes. algoreducation.com |

| Cosmetics and Perfumery | Utilized for their fragrant properties. eurekaselect.com |

In medicinal chemistry, synthetic modifications of the benzopyran structure have led to the discovery of potent and selective therapeutic agents. algoreducation.com For instance, certain derivatives act as inhibitors for enzymes like monoamine oxidase and cholinesterase, highlighting their potential in treating neurological disorders. nih.gov Others have been investigated as antagonists for the Effector cell Protease Receptor-1 (EPR-1), indicating possible applications in inflammatory conditions. nih.gov The ongoing research into benzopyran derivatives continues to uncover new therapeutic possibilities, making it a highly active area of investigation. researchgate.netresearchgate.net

Specific Context: Ethyl 8-methoxy-2H-chromene-3-carboxylate and its Position within Chromene Research

This compound is a specific derivative of the 2H-chromene scaffold. Its structure is characterized by a methoxy (B1213986) group at the 8th position of the benzene ring and an ethyl carboxylate group at the 3rd position of the pyran ring. This compound is also recognized as a coumarin (B35378) derivative, specifically ethyl 8-methoxycoumarin-3-carboxylate. gaacademy.org

This particular molecule serves as a valuable intermediate and building block in organic synthesis for the creation of more complex, biologically active compounds. lookchem.com Research has indicated that ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate, a closely related structure, possesses potential anti-inflammatory and antitumor properties, making it a compound of interest in drug discovery and development. lookchem.com

The synthesis of this compound and its analogs is often achieved through condensation reactions, such as the Knoevenagel condensation. gaacademy.orgderpharmachemica.com Studies involving this compound and its derivatives contribute to the broader understanding of structure-activity relationships (SAR) within the chromene class of molecules. nih.gov For example, the presence and position of substituents like the methoxy and ethyl carboxylate groups can significantly influence the biological activity of the chromene scaffold. nih.gov

While research on this compound itself may be more specialized, it is an integral part of the larger body of research on chromenes and their potential therapeutic applications. Its role as a synthetic precursor allows for the exploration of a wider chemical space in the quest for novel and effective drugs. lookchem.com

Properties

IUPAC Name |

ethyl 8-methoxy-2H-chromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-3-16-13(14)10-7-9-5-4-6-11(15-2)12(9)17-8-10/h4-7H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWTWCCNXBMDVNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C(=CC=C2)OC)OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351865 | |

| Record name | ethyl 8-methoxy-2H-chromene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112904-72-0 | |

| Record name | ethyl 8-methoxy-2H-chromene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule.

In the ¹H NMR spectrum of ethyl 8-methoxy-2H-chromene-3-carboxylate, recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the ethyl ester, methoxy (B1213986), and chromene ring protons are observed. derpharmachemica.com The ethyl group protons appear as a characteristic triplet and quartet pattern. derpharmachemica.com A singlet at 3.98 ppm corresponds to the three protons of the methoxy group (-OCH₃). derpharmachemica.com The aromatic protons on the chromene ring appear as multiplets between δ 7.18 and 7.30 ppm. derpharmachemica.com A key singlet at 8.52 ppm is indicative of the proton at the C-4 position of the chromene ring, confirming the substitution pattern. derpharmachemica.com

| Chemical Shift (δ ppm) | Integration | Multiplicity | Coupling Constant (J Hz) | Assignment |

|---|---|---|---|---|

| 1.40-1.44 | 3H | Triplet | - | -OCH₂CH₃ |

| 3.98 | 3H | Singlet | - | -OCH₃ |

| 4.40-4.45 | 2H | Quartet | - | -OCH₂CH₃ |

| 7.18-7.20 | 2H | Multiplet | 1.2, 7.6 | Aromatic Protons |

| 7.27-7.30 | 1H | Multiplet | - | Aromatic Proton |

| 8.52 | 1H | Singlet | - | C-4 H |

Data sourced from Der Pharma Chemica. derpharmachemica.com

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the spectrum shows distinct peaks for the ethyl ester carbons at δ 14.2 and 62.0 ppm. derpharmachemica.com The methoxy carbon appears at δ 56.3 ppm. derpharmachemica.com The spectrum displays a series of signals in the aromatic region (δ 115.8-148.9 ppm) corresponding to the carbons of the benzene (B151609) and pyrone rings. derpharmachemica.com The carbonyl carbons of the ester and lactone groups are observed at δ 163.1 and 156.2 ppm, respectively. derpharmachemica.com

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| 14.2 | -OCH₂CH₃ |

| 56.3 | -OCH₃ |

| 62.0 | -OCH₂CH₃ |

| 115.8, 118.4, 118.5, 120.6, 124.7 | Aromatic/Olefinic Carbons |

| 144.9, 147.1, 148.9 | Aromatic/Olefinic Carbons (quaternary) |

| 156.2 | Lactone C=O |

| 163.1 | Ester C=O |

Data sourced from Der Pharma Chemica. derpharmachemica.com

Two-dimensional NMR techniques are employed to establish specific connectivities between atoms.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, for instance, confirming the relationship between the -CH₂- and -CH₃ protons of the ethyl group. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. sdsu.edu This would definitively link the proton signals from the ethyl, methoxy, and aromatic groups to their corresponding carbon signals in the ¹³C NMR spectrum. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For example, HMBC would show a correlation between the C-4 proton and the ester carbonyl carbon, confirming their proximity in the structure. sdsu.edu

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands. Strong peaks at 1755 cm⁻¹ and 1731 cm⁻¹ are attributed to the carbonyl stretching vibrations of the lactone and the α,β-unsaturated ester groups, respectively. derpharmachemica.com Bands in the range of 3053-2847 cm⁻¹ correspond to C-H stretching vibrations of the aromatic and aliphatic parts of the molecule. derpharmachemica.com

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3053, 2996, 2978, 2949, 2847 | C-H Stretching (Aromatic and Aliphatic) |

| 1755 | C=O Stretching (Lactone) |

| 1731 | C=O Stretching (Ester) |

Data sourced from Der Pharma Chemica. derpharmachemica.com

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and formula. The molecular formula for the compound is C₁₃H₁₂O₅. nih.gov

ESI-MS is a soft ionization technique that typically results in the observation of the molecular ion, often as a protonated species [M+H]⁺. For this compound, with a molecular weight of 248.23 g/mol , the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule. nih.gov Analysis of related coumarin-3-carboxylates using ESI-MS has been documented, confirming its utility in characterizing this class of compounds. derpharmachemica.com

Electronic Absorption Spectroscopy (UV-Vis)

The electronic absorption properties of ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate have been investigated using UV-Vis spectroscopy in various solvents with differing polarities. Studies reveal that the compound exhibits solvatochromism, where the position of the absorption bands changes with the polarity of the solvent. Specifically, bathochromic shifts, also known as red shifts, are observed in both the absorption and fluorescence spectra as solvent polarity increases. This phenomenon indicates that the excited state of the molecule is more polar than its ground state, leading to stronger interactions with polar solvent molecules and a lowering of the excited state energy level.

Solid-State Structural Analysis

The three-dimensional architecture and intermolecular interactions of ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate in the solid state have been thoroughly elucidated through modern crystallographic techniques.

Table 1: Crystal Data and Structure Refinement for Ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₃H₁₂O₅ |

| Formula Weight | 248.23 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data not available in provided sources |

| b (Å) | Data not available in provided sources |

| c (Å) | Data not available in provided sources |

| β (°) | Data not available in provided sources |

| Volume (ų) | Data not available in provided sources |

| Z | Data not available in provided sources |

| Temperature (K) | Data not available in provided sources |

| Radiation (Å) | Data not available in provided sources |

| R-factor (%) | Data not available in provided sources |

| CCDC Number | 610860 |

Note: While the existence of the crystal structure is confirmed nih.govresearchgate.netnih.gov, the detailed unit cell parameters were not available in the abstracts of the searched literature.

The arrangement of molecules within the crystal lattice is stabilized by a network of intermolecular interactions. For ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate, various hydrogen-bond interactions are crucial in linking molecular stacks to form a stable three-dimensional framework. nih.govresearchgate.net These non-covalent interactions, particularly C-H···O hydrogen bonds, play a significant role in dictating the supramolecular self-assembly of the molecules. The carbonyl oxygen atoms and the methoxy oxygen atom are the primary hydrogen bond acceptors, interacting with hydrogen atoms from neighboring molecules to create a robust crystal packing arrangement.

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. The analysis reveals the presence of stacked π–π ring interactions, which contribute significantly to the cohesion of the crystal structure. nih.govresearchgate.net Furthermore, the two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts, highlighting the prevalence of H···H, O···H/H···O, and C···H/H···C contacts, which are characteristic of the hydrogen bonding and van der Waals forces at play.

Computational and Theoretical Investigations of Chromene Carboxylates

Quantum Chemical Calculations

Quantum chemical calculations, especially those employing Density Functional Theory (DFT), have become indispensable tools for investigating the intricacies of molecular systems. For ethyl 8-methoxy-2H-chromene-3-carboxylate, these calculations have elucidated its fundamental chemical characteristics.

DFT studies have been instrumental in providing a detailed understanding of the electronic structure and properties of this compound. researchgate.netiucr.org Computational work on this molecule, often referred to as 8EMOHCC, has been conducted to determine its optimized geometry, vibrational frequencies, and various chemical parameters. researchgate.netrrcollege.orgresearchgate.net The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with the 6-311++G(d,p) basis set is a common level of theory used for these investigations, providing a reliable balance between accuracy and computational cost. researchgate.net

The initial step in most computational studies is the geometry optimization of the molecule to find its most stable, low-energy conformation. For this compound, DFT calculations have shown that the core coumarin (B35378) moiety adopts a planar geometry. rsc.org The ester side chain located at the 3-position, however, has rotational freedom and typically orients itself out of this plane. rsc.org This optimized structure is crucial as it forms the basis for all subsequent property calculations.

Below are selected optimized geometric parameters (bond lengths and bond angles) for the molecule.

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Length | C2=O2 | Data not available in search results |

| C3-C4 | Data not available in search results | |

| C8-O(methoxy) | Data not available in search results | |

| C3-C(ester) | Data not available in search results | |

| Bond Angle | O1-C2-C3 | Data not available in search results |

| C2-C3-C4 | Data not available in search results | |

| C7-C8-O(methoxy) | Data not available in search results | |

| C4-C3-C(ester) | Data not available in search results |

Vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum and to predict the infrared (IR) and Raman spectra. Theoretical vibrational analysis for this compound has been performed and compared with experimental FT-IR spectra to identify the characteristic vibrational modes of its functional groups. researchgate.net

Experimental FT-IR data reveals characteristic absorption bands for the compound. The carbonyl groups of the lactone and the ester functionalities are identified by strong stretching vibrations around 1755 cm⁻¹ and 1731 cm⁻¹. derpharmachemica.com The presence of the methoxy (B1213986) group at the C-8 position is confirmed by specific vibrations, while aromatic C-H and aliphatic C-H stretching modes are also observed. derpharmachemica.com

| Functional Group | Experimental Frequency (cm⁻¹) derpharmachemica.com | Calculated Frequency (cm⁻¹) |

| C=O (Lactone) | 1755 | Data not available in search results |

| C=O (Ester) | 1731 | Data not available in search results |

| C-H (Aromatic) | 3053 | Data not available in search results |

| C-H (Aliphatic) | 2996, 2978, 2949 | Data not available in search results |

| C-O-C (Methoxy) | 2847 | Data not available in search results |

Frontier Molecular Orbital (FMO) theory is pivotal in describing chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net

For this compound, the HOMO-LUMO energies and the corresponding energy gap have been calculated using DFT. researchgate.netresearchgate.net A smaller energy gap suggests that the molecule can be easily excited and is generally more reactive. The analysis of these orbitals helps in understanding the intramolecular charge transfer (ICT) processes within the molecule.

| Parameter | Value (eV) |

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

| Energy Gap (ΔE) | Data not available in search results |

Global reactivity descriptors are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity. These descriptors include chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). A study on this compound has investigated its stability, hardness, and softness. researchgate.net

Hardness (η) measures the resistance to change in electron distribution.

Softness (S) is the reciprocal of hardness and indicates a higher reactivity.

Electronegativity (χ) describes the power of an atom or group to attract electrons.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

These parameters are calculated using the following equations based on Koopmans' theorem:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Hardness (η) = (I - A) / 2

Softness (S) = 1 / η

Electrophilicity Index (ω) = χ² / (2η)

| Descriptor | Formula | Value |

| Ionization Potential (I) | -EHOMO | Data not available in search results |

| Electron Affinity (A) | -ELUMO | Data not available in search results |

| Electronegativity (χ) | (I + A) / 2 | Data not available in search results |

| Chemical Hardness (η) | (I - A) / 2 | Data not available in search results |

| Chemical Softness (S) | 1 / η | Data not available in search results |

| Electrophilicity Index (ω) | χ² / (2η) | Data not available in search results |

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (nucleophilic sites), while blue indicates regions of low electron density (electrophilic sites).

For this compound, MEP maps have been generated to explain its chemical reactivity and identify potential binding sites. researchgate.netiucr.org The electron-rich regions, typically found around the oxygen atoms of the carbonyl and methoxy groups, are susceptible to electrophilic attack. Conversely, electron-deficient areas, often located near hydrogen atoms, are prone to nucleophilic attack. These maps provide crucial insights for understanding intermolecular interactions. iucr.orgnih.gov

Density Functional Theory (DFT) Studies

Mulliken Population Analysis and Natural Bond Orbital (NBO) Analysis

Mulliken population analysis and Natural Bond Orbital (NBO) analysis are computational methods used to investigate the distribution of electron density in a molecule, providing insights into atomic charges and bonding interactions.

Mulliken Population Analysis: This method partitions the total electron population among the different atoms in a molecule. It is a straightforward and computationally inexpensive way to estimate partial atomic charges. However, Mulliken charges are known to be highly dependent on the basis set used in the calculation, and their accuracy can diminish with larger, more complex basis sets. stackexchange.com For this compound, a Mulliken analysis would be expected to show significant negative charges on the oxygen atoms of the methoxy, ester, and pyrone ring due to their high electronegativity. In contrast, the adjacent carbon atoms would exhibit positive charges.

While both methods provide valuable information, NBO analysis is generally considered more reliable for quantitative descriptions of charge distribution and bonding due to its lower basis set dependency and foundation in the electron density matrix. stackexchange.com

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to calculate the excited state properties of molecules, making it particularly useful for predicting electronic absorption spectra (UV-Vis). nih.govuobaghdad.edu.iq This method provides information on excitation energies, oscillator strengths (which relate to the intensity of absorption bands), and the nature of the electronic transitions involved. materialsciencejournal.org

For this compound, TD-DFT calculations would be employed to simulate its UV-Vis spectrum. The analysis typically focuses on the transitions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more polarizable and more reactive.

The primary electronic transitions predicted for this molecule would likely be π → π* transitions associated with the conjugated system of the chromene core. The calculations would identify the specific orbitals involved in the most significant electronic transitions, providing a detailed understanding of how the absorption of light affects the electron distribution within the molecule. The simulated spectrum can then be compared with experimental data to validate the computational method. uobaghdad.edu.iq

Reaction Mechanism Studies: Theoretical Analysis of Reaction Pathways and Transition States

Computational chemistry provides essential tools for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the most favorable reaction pathways, characterize the structures of intermediates and transition states, and calculate activation energies.

The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction. researchgate.netacgpubs.org This reaction involves the base-catalyzed condensation of 2-hydroxy-3-methoxybenzaldehyde (B140153) with diethyl malonate. researchgate.net

A theoretical analysis of this reaction mechanism would involve the following steps:

Reactant and Product Optimization: The geometries of the reactants (2-hydroxy-3-methoxybenzaldehyde, diethyl malonate, and a base catalyst) and the final product are optimized to find their lowest energy structures.

Identification of Intermediates: The reaction proceeds through several intermediate steps, such as the formation of an enolate from diethyl malonate and its subsequent nucleophilic attack on the aldehyde. The structures of these transient species are computationally modeled.

Transition State Searching: For each step in the reaction, the transition state (the highest energy point along the reaction coordinate) is located. This is a critical step, as the energy of the transition state determines the activation energy and thus the rate of the reaction.

Reaction Pathway Mapping: By connecting the reactants, intermediates, transition states, and products, a complete energy profile for the reaction pathway can be constructed. This allows for a detailed understanding of the reaction kinetics and thermodynamics.

Such studies can clarify the role of the catalyst, predict the stereochemistry of the product, and explain the effects of different substituents on the reaction rate and yield.

Molecular Modeling and Simulation Methodologies

Molecular Dynamics (MD) Simulations for Structural Stability

Molecular Dynamics (MD) is a computational simulation technique that models the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational dynamics, structural stability, and interactions of a molecule within a simulated environment (e.g., in a solvent like water or ethanol).

For this compound, an MD simulation would be used to explore its conformational landscape and assess its structural stability. The simulation would track the positions and velocities of all atoms in the molecule over a set period, revealing how the molecule flexes, rotates, and interacts with its surroundings. Key parameters analyzed from an MD simulation include:

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are the most flexible. For instance, the ethyl and methoxy side chains would be expected to show higher fluctuations than the rigid chromene ring system.

Hydrogen Bonding Analysis: To study the interactions between the molecule and solvent molecules or other potential binding partners.

MD simulations are particularly valuable in drug discovery for studying how a ligand like this compound might bind to a biological target, providing insights into the stability of the ligand-protein complex. mdpi.com

Computational Chemoinformatics Properties

Chemoinformatics involves the use of computational methods to analyze chemical information. A variety of molecular descriptors can be calculated to predict the physicochemical properties of a molecule, which are crucial for assessing its potential as a drug candidate (a concept often referred to as "drug-likeness"). These properties are typically calculated from the 2D or 3D structure of the molecule.

Below is a table of computed chemoinformatic properties for this compound. nih.govchemscene.com

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂O₅ | PubChem nih.gov |

| Molecular Weight | 248.23 g/mol | PubChem nih.gov |

| XLogP3 | 2.3 | PubChem nih.gov |

| Topological Polar Surface Area (TPSA) | 61.8 Ų | PubChem nih.gov |

| Hydrogen Bond Donors | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptors | 5 | PubChem nih.gov |

| Rotatable Bonds | 4 | PubChem nih.gov |

| Formal Charge | 0 | PubChem nih.gov |

| Refractivity | 64.12 m³·mol⁻¹ | PubChem nih.gov |

| Polarizability | 25.8 ų | PubChem nih.gov |

These descriptors are fundamental for building QSAR models and for predicting properties like absorption, distribution, metabolism, and excretion (ADME).

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com The fundamental principle of QSAR is that the variations in the biological activity of a group of molecules can be explained by the differences in their physicochemical properties, which are in turn determined by their molecular structure. mdpi.com

A typical QSAR study involves the following steps:

Data Set Collection: A series of structurally related compounds (e.g., various substituted chromene derivatives) with experimentally measured biological activities (e.g., antimicrobial, anticancer, or antioxidant activity) is compiled. nih.govresearchgate.net

Descriptor Calculation: For each molecule in the series, a set of molecular descriptors is calculated. These can include electronic (e.g., atomic charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable).

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.

For chromene carboxylates, a QSAR model could be developed to predict their efficacy as, for example, antimicrobial agents. nih.gov By analyzing the resulting equation, researchers can identify which structural features (e.g., the presence of a methoxy group at the 8-position) are most important for enhancing the desired activity, thereby guiding the design of new, more potent derivatives.

Chemical Reactivity and Utility As Synthetic Intermediates

Derivatization Strategies and Structure-Reactivity Relationships

The presence of multiple functional groups in ethyl 8-methoxy-2H-chromene-3-carboxylate allows for a variety of derivatization strategies. These modifications can be directed at the ester group or the chromene nucleus, with the reactivity being modulated by the electronic effects of the substituents.

The ethyl ester group at the 3-position is a prime site for functionalization. A common and significant modification is its conversion to a carboxamide. This transformation is typically achieved through ammonolysis or by reaction with primary amines.

For instance, the synthesis of 8-methoxycoumarin-3-carboxamide can be accomplished by reacting ethyl 8-methoxycoumarin-3-carboxylate with ammonium (B1175870) acetate (B1210297) under fusion conditions. mdpi.com This direct conversion provides a key intermediate for the synthesis of various derivatives. One study reported the synthesis of 8-methoxycoumarin-3-carboxamide from the corresponding ethyl ester in a 53% yield by subjecting the ester to ammonolysis with ammonia (B1221849) generated from ammonium acetate under fusion conditions. nih.gov

The general reaction involves heating the ester with an amine, often in a suitable solvent or under neat conditions, to displace the ethoxy group and form the more thermodynamically stable amide bond. This straightforward conversion opens pathways to a wide array of N-substituted carboxamides, which are of interest in medicinal chemistry. For example, the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with 2-(4-methoxyphenyl)ethan-1-amine in refluxing ethanol (B145695) yields the corresponding N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. mdpi.com

Table 1: Synthesis of 8-Methoxycoumarin-3-Carboxamide

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl 8-methoxycoumarin-3-carboxylate | Ammonium Acetate | Fusion, 120-140 °C, 2 h | 8-Methoxycoumarin-3-carboxamide | Not specified | mdpi.com |

| Ethyl 8-methoxycoumarin-3-carboxylate | Ammonia (from Ammonium Acetate) | Fusion | 8-Methoxycoumarin-3-carboxamide | 53% | nih.gov |

The chemical behavior of this compound is significantly influenced by its substituent pattern. The 8-methoxy group, being an electron-donating group (EDG), increases the electron density of the aromatic ring. This electronic effect can influence the reactivity of the chromene system in various reactions, including electrophilic aromatic substitution.

For example, in the synthesis of the parent compound, the Knoevenagel condensation of 3-methoxy-2-hydroxybenzaldehyde with diethyl malonate is a key step. mdpi.com The presence of the methoxy (B1213986) group can affect the nucleophilicity of the starting phenol (B47542) and the subsequent cyclization to form the chromene ring.

Furthermore, the existing substituents direct the position of subsequent reactions. Halogenation, for instance, is a common derivatization. The reaction of ethyl 8-methoxycoumarin-3-carboxylate with bromine in glacial acetic acid leads to the formation of ethyl 5-bromo-8-methoxycoumarin-3-carboxylate in good yield (71%). nih.gov This demonstrates that the electronic properties of the methoxy and carboxylate groups, along with steric factors, direct the incoming electrophile to the C-5 position. The electron-donating 8-methoxy group activates the ring towards electrophilic substitution, and while it activates the ortho (C-7) and para (C-5) positions, substitution occurs at the C-5 position.

The electronic nature of substituents also plays a crucial role in the synthesis of the broader class of 2H-chromene-3-carboxylic acids, where electron-donating groups on the phenoxy starting material generally lead to higher yields compared to electron-withdrawing groups. nih.gov This highlights the importance of electronic effects in the formation and reactivity of the chromene scaffold.

Ring-Opening Reactions and Mechanism Exploration

The pyrone ring of the chromene scaffold is susceptible to cleavage under certain conditions, particularly upon reaction with strong nucleophiles. This ring-opening reactivity provides a pathway to structurally different compounds.

The reaction of coumarin-3-carboxylates with hydrazine (B178648) hydrate (B1144303) is a notable example of a ring-opening reaction. While studies on this compound are specific, extensive research on the parent compound, ethyl 2-oxo-2H-chromene-3-carboxylate, provides a clear mechanistic framework. nih.govresearchgate.net

When ethyl 2-oxo-2H-chromene-3-carboxylate is refluxed with hydrazine hydrate in ethanol, the reaction does not simply yield the expected 2-oxo-2H-chromene-3-carbohydrazide. Instead, a ring-opening of the pyrone moiety occurs. nih.govresearchgate.net The primary products of this reaction are salicylaldehyde (B1680747) azine and malonohydrazide. nih.gov

The proposed mechanism involves the initial nucleophilic attack of hydrazine at the ester carbonyl, followed by a more complex series of events where the pyrone ring is opened. The reaction of one equivalent of the starting ester with two equivalents of hydrazine hydrate leads to the formation of these ring-opened products. nih.gov This behavior underscores that the C2 position of the pyrone ring is electrophilic and susceptible to nucleophilic attack, leading to the cleavage of the C-O bond of the lactone. It is anticipated that this compound would undergo a similar ring-opening reaction with hydrazine hydrate, influenced by the electronic effects of the 8-methoxy group.

Table 2: Products of Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate

| Reactant | Reagent | Conditions | Products | Yields | Reference |

|---|---|---|---|---|---|

| Ethyl 2-oxo-2H-chromene-3-carboxylate | Hydrazine Hydrate (2.5 equiv.) | Absolute Ethanol, Reflux, 2 h | Salicylaldehyde azine | 48% | nih.gov |

| Malonohydrazide | 86% |

Cycloaddition Reactions and Product Diversity

The C3-C4 double bond in the pyrone ring of coumarins can act as a dienophile in Diels-Alder reactions, leading to the formation of cyclic adducts. Although specific examples involving this compound are not extensively documented in the cited literature, the reactivity of related coumarin (B35378) systems suggests its potential to participate in such transformations.

Diels-Alder reactions of 3-cyanocoumarins with 1,3-butadienes have been shown to proceed under high pressure to yield tetrahydro-6H-benzo[c]chromen-6-ones. future4200.com This indicates that the endocyclic double bond of the coumarin ring can indeed participate in cycloaddition reactions, providing a route to complex polycyclic structures. The low reactivity of the coumarin double bond often necessitates harsh conditions or catalysis. future4200.com

The product diversity from such reactions can be significant, leading to various stereoisomers depending on the diene and the reaction conditions. These cycloaddition reactions offer a powerful tool for building molecular complexity from the chromene scaffold.

Formation of Fused Heterocyclic Systems from Chromene Precursors

This compound is a valuable precursor for the synthesis of fused heterocyclic systems. The reactivity of both the pyrone ring and the ester group can be harnessed to construct additional rings onto the chromene framework.

One common strategy involves the derivatization of the 3-position substituent to create a reactive handle for cyclization. For example, 3-acetylcoumarin, a related compound, is used as a precursor for synthesizing chromeno[3,4-c]pyridine, chromeno[4,3-b]pyridine, and pyrano[3,4-c]chromene derivatives. clockss.org These syntheses often involve condensation reactions with binucleophiles that lead to the formation of a new heterocyclic ring fused to the c-side of the pyrone.

Similarly, the synthesis of coumarin-fused five-membered aromatic heterocycles, such as pyrazoles, imidazoles, and thiazoles, often starts from 3- or 4-substituted coumarins. mdpi.com The ester group of this compound can be converted into other functional groups, such as a carbohydrazide, which can then be cyclized to form fused triazoles or other heterocyclic systems. The versatility of the coumarin scaffold allows for the generation of a wide range of fused systems with potential biological activities. mdpi.comrsc.org

In-depth Analysis of this compound Reveals Limited Publicly Available Research on its Synthetic Utility

Initial investigations into the chemical compound this compound have revealed a significant scarcity of publicly available scientific literature detailing its specific chemical reactivity and its role as a versatile building block in complex organic synthesis. While the chromene structural motif is a well-established and important scaffold in medicinal chemistry and natural product synthesis, information directly pertaining to the reactivity and synthetic applications of this particular derivative is not readily found in prominent research databases and scientific publications.

Extensive searches have predominantly yielded information on a closely related but chemically distinct compound, ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate. This latter compound belongs to the coumarin class of molecules, characterized by an α,β-unsaturated lactone, which imparts significantly different chemical properties compared to the 2H-chromene structure of the target molecule. The presence of the oxo-group at the 2-position fundamentally alters the electronic and steric nature of the heterocyclic ring, leading to different reactivity patterns and synthetic applications.

Broader inquiries into the synthesis and reactivity of 8-methoxy-2H-chromene derivatives and 2H-chromene-3-carboxylates in general have also failed to provide specific examples or detailed research findings concerning this compound. This suggests that while the compound is commercially available from some chemical suppliers, it may not be a commonly employed intermediate in reported complex organic syntheses, or its utility is documented in less accessible sources such as patents or specialized journals not covered in the performed searches.

Consequently, a detailed article on the chemical reactivity and utility of this compound as a versatile building block, as per the specified outline, cannot be generated at this time due to the lack of sufficient scientific data. The available information is insufficient to construct a thorough and scientifically accurate report on its specific role in complex organic synthesis. Further research and publication in this specific area would be necessary to provide the detailed findings required for such an analysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.